molecular formula C17H18N2OS B371303 2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide CAS No. 329078-70-8

2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide

Cat. No. B371303
CAS RN: 329078-70-8
M. Wt: 298.4g/mol
InChI Key: QKMQJVBYYSRVPC-UHFFFAOYSA-N
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Description

The compound “2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide” is an organic compound containing a benzylamino group and a 2,3-dimethylphenyl group . The benzylamino group consists of a benzyl group (a benzene ring attached to a methylene group) attached to an amine functional group . The 2,3-dimethylphenyl group is a phenyl group (a benzene ring) with methyl groups attached to the 2nd and 3rd carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the benzylamino group, the 2,3-dimethylphenyl group, and the thioxoacetamide group. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The amine group in the benzylamino moiety could potentially participate in reactions like acid-base reactions or nucleophilic substitutions . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amine and the thioxoacetamide) could influence its solubility in different solvents .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has unique physical or chemical properties, it could be studied for potential material science applications .

properties

IUPAC Name

2-(benzylamino)-N-(2,3-dimethylphenyl)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-7-6-10-15(13(12)2)19-16(20)17(21)18-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMQJVBYYSRVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=S)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide

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